6-fluoro-2-sulfo-1H-benzimidazole-4-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

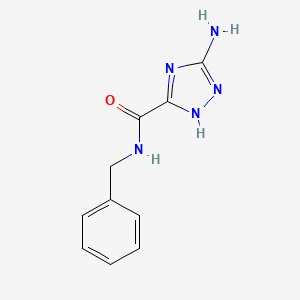

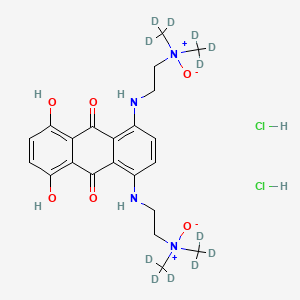

The compound “6-fluoro-2-sulfo-1H-benzimidazole-4-carboxylic acid” is a derivative of benzimidazole . Benzimidazole is a heterocyclic aromatic organic compound that is an important pharmacophore in drug discovery . It has been used in the development of a wide range of therapeutic agents .

Molecular Structure Analysis

The molecular structure of “6-fluoro-2-sulfo-1H-benzimidazole-4-carboxylic acid” can be represented by the InChI code:1S/C8H5FN2O5S/c9-3-1-4(7(12)13)6-5(2-3)10-8(11-6)17(14,15)16/h1-2H,(H,10,11)(H,12,13)(H,14,15,16) . Chemical Reactions Analysis

The chemical reactions involving benzimidazole derivatives are accelerated in electrostatically charged microdroplets generated using a nano-electrospray (nESI) ion source . The reactions are accelerated by orders of magnitude in comparison to the bulk . No other acid, base, or catalyst is used .Physical And Chemical Properties Analysis

The physical and chemical properties of “6-fluoro-2-sulfo-1H-benzimidazole-4-carboxylic acid” include a molecular weight of 260.2 .Wissenschaftliche Forschungsanwendungen

Proton Exchange Membranes for Fuel Cells

Research on sulfonated poly(arylene ether ketone) copolymers containing carboxylic acid groups has shown significant promise for applications in direct methanol fuel cells. These materials exhibit superior mechanical properties and a balance of proton conductivity, methanol permeability, thermal, and mechanical stabilities, indicating their potential as proton exchange membranes (PEMs) (Lin et al., 2009).

Sensing Applications

A study on a xanthene–benzimidazole receptor highlighted its efficiency as a receptor for neutral guests with oxygen atoms such as sulfoxides, ketones, or alcohols. This receptor shows significant potential for sensing applications, particularly in detecting carboxylic acids and anions like chloride due to its selective binding capabilities (Muñiz et al., 2010).

Green Synthesis Methods

A Brønsted acidic ionic liquid was utilized as an efficient, green, and reusable catalyst for the synthesis of 1,2,4,5-tetrasubstituted imidazoles under solvent-free conditions. This represents an environmentally friendly method for producing complex heterocyclic compounds, showcasing the versatility of benzimidazole-related structures in green chemistry (Davoodnia et al., 2010).

Organic-Inorganic Hybrid Materials

Layered europium hydroxide composites intercalated with benzimidazole-5-carboxylic acid were developed, demonstrating enhanced thermal stability and novel luminescence properties. These findings suggest a pathway for improving the stability and fluorescence property of benzimidazoles, offering a strategy to fabricate hybrid materials with controllable structures and properties (Gu et al., 2017).

Fluorinated Compounds in Herbicides

Research on the selective fluorine substitution in herbicides indicated that introducing fluorine atoms can significantly alter herbicidal properties, as demonstrated with bentranil analogues. This suggests the potential of fluorinated benzimidazole derivatives in developing more effective and selective herbicide formulations (Hamprecht et al., 2004).

Fluorotelomer Sulfonic Acid Degradation

A study on the degradation of 6:2 fluorotelomer sulfonic acid under UV/persulfate and UV/sulfite conditions highlighted its potential for in-situ groundwater remediation. This research is critical for understanding the environmental fate of fluorotelomer compounds and developing effective treatment technologies (Bao et al., 2020).

Zukünftige Richtungen

Benzimidazole and its derivatives have been recognized as a promising pharmacophore in drug discovery . Therefore, the future directions for “6-fluoro-2-sulfo-1H-benzimidazole-4-carboxylic acid” and similar compounds could involve further exploration of their pharmacological activities and potential applications in the development of new therapeutic agents .

Eigenschaften

IUPAC Name |

6-fluoro-2-sulfo-1H-benzimidazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FN2O5S/c9-3-1-4(7(12)13)6-5(2-3)10-8(11-6)17(14,15)16/h1-2H,(H,10,11)(H,12,13)(H,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNTXRBCIGLQIGN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C2C(=C1C(=O)O)N=C(N2)S(=O)(=O)O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FN2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)pyridine-3-sulfonamide](/img/structure/B2982522.png)

![3-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2982525.png)

![5-[[4-[6-(3-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-2,4-dimethyl-1,3-thiazole](/img/structure/B2982527.png)

![2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2982531.png)

![1-[(3R)-3-Phenoxypyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2982532.png)

![N-[2-[6-Oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]quinoxaline-6-carboxamide](/img/structure/B2982536.png)

![2,5-dichloro-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)thiophene-3-carboxamide](/img/structure/B2982542.png)